![molecular formula C12H21BO2 B12299663 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a prop-1-enyl chain, which is further connected to a dioxaborolane ring. The presence of the boron atom within the dioxaborolane ring imparts distinctive chemical properties, making it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Preparation of Cyclopropylprop-1-enyl Intermediate: : The initial step involves the formation of the cyclopropylprop-1-enyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydride, in the presence of a solvent like tetrahydrofuran (THF).
-
Formation of Dioxaborolane Ring: : The cyclopropylprop-1-enyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding boronic acid derivative.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
-
Substitution: : The boron atom in the dioxaborolane ring can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are usually performed in anhydrous ether or THF under reflux conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base, such as triethylamine, at ambient temperature.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various boron-containing compounds depending on the nucleophile used.
科学的研究の応用
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, where boron neutron capture therapy (BNCT) is a promising application.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, owing to its unique reactivity and stability.
作用機序
The mechanism of action of 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
類似化合物との比較
Similar Compounds
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: shares similarities with other boron-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a dioxaborolane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
特性
分子式 |
C12H21BO2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3/b9-8+ |
InChIキー |
JCKOHJOCBUCCHR-CMDGGOBGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2CC2 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



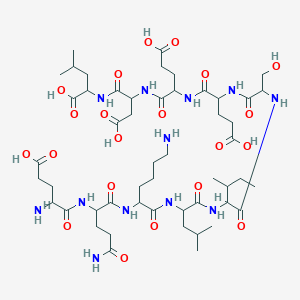

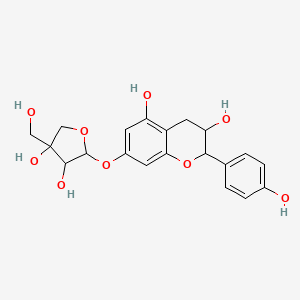
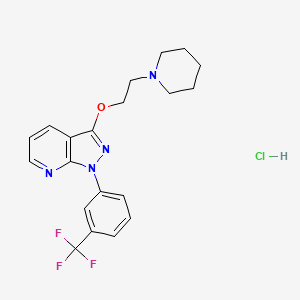
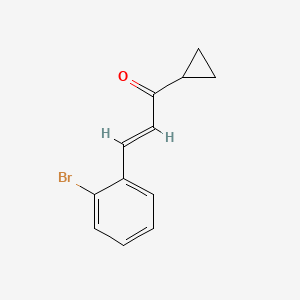

![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
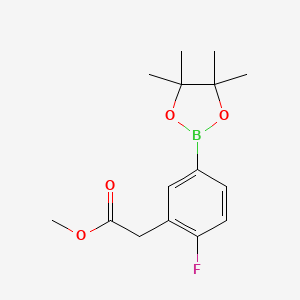

![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
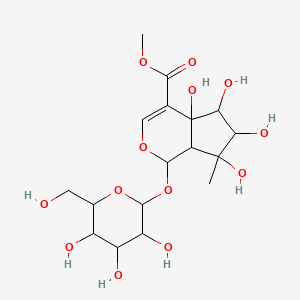
![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
